molecular formula C7H14N2O3 B6195644 (2R)-4-carbamoyl-2-(dimethylamino)butanoic acid CAS No. 2679949-70-1

(2R)-4-carbamoyl-2-(dimethylamino)butanoic acid

Cat. No.: B6195644
CAS No.: 2679949-70-1
M. Wt: 174.20 g/mol
InChI Key: LMWPPEPDTZCYNZ-RXMQYKEDSA-N
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Description

Contextualizing (2R)-4-carbamoyl-2-(dimethylamino)butanoic acid within Non-Canonical Amino Acid Chemistry

This compound is classified as a non-canonical amino acid (ncAA). Unlike the 22 proteinogenic amino acids that are naturally encoded in the genome for protein synthesis, ncAAs are not found in the genetic code of organisms. wikipedia.org These amino acids can be naturally occurring, often as metabolic intermediates or in post-translationally modified proteins, or they can be synthetically created in the laboratory. wikipedia.orgtocris.com The defining characteristic of non-canonical amino acids is their structural deviation from the standard set, which can include modifications to the amine group, side chain, or stereochemistry. wikipedia.org

In the case of this compound, the non-canonical features include the dimethylamino group at the alpha-carbon. This N,N-dimethylation distinguishes it from the primary amine found in all proteinogenic amino acids. This modification can impart unique chemical properties, such as altered basicity, steric hindrance, and the inability to form peptide bonds in the same manner as primary amino acids.

The incorporation of ncAAs into peptides and proteins is a powerful tool in chemical biology, allowing for the introduction of novel functionalities. tocris.com These can include fluorescent probes, photo-crosslinkers, and modified side chains that enhance protein stability or create new binding sites. tocris.com While there is no direct evidence of the incorporation of this compound into proteins, its structure suggests potential as a building block for peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. nih.gov

Table 1: Predicted Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC7H14N2O3
Molecular Weight174.2 g/mol
XLogP3-AA-2.7
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4
Exact Mass174.10044218
Monoisotopic Mass174.10044218
Topological Polar Surface Area72.7 Ų
Heavy Atom Count12
Formal Charge0
Complexity164

Data sourced from PubChem Compound summary for CID 156113153. uni.lu

Overview of Research Significance for Butanoic Acid Derivatives in Medicinal Chemistry Scaffolds

The butanoic acid (also known as butyric acid) scaffold is a recurring motif in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. nih.gov Butyric acid itself is a short-chain fatty acid that plays a crucial role in gut health and has been investigated for its potential therapeutic effects. nih.govkoreascience.kr Derivatives of butanoic acid have been developed to modulate these effects and to target various disease pathways. extrapolate.com

One of the most significant areas of research for butanoic acid derivatives is in cancer therapy. extrapolate.comnih.gov Many of these compounds function as histone deacetylase (HDAC) inhibitors. nih.govkoreascience.kr HDACs are enzymes that play a key role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes. The anticancer activity of some butanoic acid derivatives has been demonstrated in preclinical studies, where they have been shown to induce cell differentiation, apoptosis, and cell growth control in cancer cells. extrapolate.comnih.gov

Beyond cancer, butanoic acid derivatives have been explored for their potential in treating a variety of other conditions. These include hemoglobinopathies, hypercholesterolemia, and insulin (B600854) resistance. nih.govkoreascience.kr The versatility of the butanoic acid scaffold allows for the synthesis of a diverse array of derivatives with tailored pharmacokinetic and pharmacodynamic properties. nih.gov The presence of the butanoic acid core in this compound suggests that it could potentially share some of the biological activities associated with this class of compounds, although this would require experimental validation.

Table 2: Examples of Butanoic Acid Derivatives and Their Applications

CompoundApplication
Sodium Butyrate (B1204436)Investigated for use in cancer therapy and hemoglobinopathies. nih.gov
PhenylbutyrateUsed in the treatment of urea (B33335) cycle disorders and investigated for cancer therapy.
TributyrinA prodrug of butyric acid used as a feed additive in animal husbandry. nih.gov
Pivaloyloxymethyl butyrate (AN-9)A butyric acid derivative with potential as an anti-neoplastic agent. extrapolate.com

Historical Perspectives on the Development of Related Amino Acid Analogues for Biochemical Studies

The development of amino acid analogues has a rich history that is intertwined with our understanding of protein structure and function. Early research in the mid-20th century focused on the synthesis of analogues to probe the mechanisms of enzyme catalysis and protein synthesis. chromatographyonline.com The famous Miller-Urey experiment in 1953, which demonstrated the formation of amino acids from inorganic precursors under simulated early Earth conditions, opened the door to considering a broader range of amino acid structures beyond the canonical 20. ebsco.com

A significant milestone in the study of amino acid analogues was the development of the amino acid analyzer by Moore, Stein, and Spackman in the late 1950s. chromatographyonline.com This technology allowed for the precise quantification of amino acids in complex mixtures, which was crucial for studying the composition of proteins and the effects of incorporating analogues.

The latter half of the 20th century saw the rise of techniques for incorporating non-canonical amino acids into proteins, both through chemical synthesis and, later, through genetic code expansion. nih.gov These methods have enabled researchers to introduce a vast array of functionalities into proteins, leading to a deeper understanding of their biological roles and the development of novel protein-based therapeutics. nih.gov The synthesis of compounds like this compound is a continuation of this historical progression, representing the ongoing effort to expand the chemical toolbox available for biochemical and medicinal research.

Table 3: Timeline of Key Developments in Amino Acid and Analogue Research

YearDevelopmentSignificance
1908Monosodium glutamate (B1630785) (MSG) first extracted from seaweed. nih.govMarks the beginning of the industrial production of amino acids. nih.gov
1931Publication of "The History of the Discovery of the Amino Acids". acs.orgA comprehensive review of the early discoveries of the proteinogenic amino acids. acs.org
1953The Miller-Urey experiment demonstrates the abiotic synthesis of amino acids. ebsco.comProvides a plausible mechanism for the prebiotic origin of amino acids. ebsco.com
Late 1950sDevelopment of the automated amino acid analyzer. chromatographyonline.comRevolutionizes the quantitative analysis of amino acid composition in proteins. chromatographyonline.com
1960Juan Oró synthesizes adenine (B156593) from hydrogen cyanide and ammonia. ebsco.comDemonstrates the potential for the abiotic synthesis of other key biological molecules. ebsco.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2679949-70-1

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

(2R)-5-amino-2-(dimethylamino)-5-oxopentanoic acid

InChI

InChI=1S/C7H14N2O3/c1-9(2)5(7(11)12)3-4-6(8)10/h5H,3-4H2,1-2H3,(H2,8,10)(H,11,12)/t5-/m1/s1

InChI Key

LMWPPEPDTZCYNZ-RXMQYKEDSA-N

Isomeric SMILES

CN(C)[C@H](CCC(=O)N)C(=O)O

Canonical SMILES

CN(C)C(CCC(=O)N)C(=O)O

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of 2r 4 Carbamoyl 2 Dimethylamino Butanoic Acid

Enantioselective Synthesis Strategies for (2R)-4-carbamoyl-2-(dimethylamino)butanoic acid

The establishment of the chiral center at the C2 position is the cornerstone of synthesizing the desired (R)-enantiomer. Modern asymmetric synthesis offers several powerful strategies to achieve this, including asymmetric catalysis, biocatalytic transformations, and the use of chiral auxiliaries.

Asymmetric Catalysis Approaches for Chiral Induction

Asymmetric catalysis has emerged as a highly efficient method for the synthesis of chiral molecules. nih.gov This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of this compound, a potential strategy involves the asymmetric hydrogenation or reductive amination of a suitable prochiral precursor.

Transition metal complexes with chiral ligands are central to many asymmetric catalytic reactions. nih.gov For instance, a prochiral α-keto acid or an enamine precursor could be subjected to asymmetric hydrogenation using a chiral rhodium or ruthenium catalyst. The choice of the chiral ligand is critical in directing the stereochemical outcome of the reaction. While specific examples for the direct synthesis of this compound via this method are not extensively documented in publicly available literature, the general principles of asymmetric catalysis provide a robust framework for its potential synthesis.

Table 1: Potential Asymmetric Catalytic Approaches

Precursor Type Catalytic System (Example) Desired Transformation
α-Keto-γ-carbamoylbutanoic acid Chiral Rh-DIPAMP complex Asymmetric Hydrogenation
α-Enamine of γ-carbamoylbutanoic acid Chiral Ru-BINAP complex Asymmetric Hydrogenation

Biocatalytic Transformations and Kinetic Resolutions for Stereo-controlled Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. rsc.org Enzymes, operating under mild conditions, can exhibit exquisite stereoselectivity. For the synthesis of this compound, two primary biocatalytic strategies can be envisioned: asymmetric synthesis from a prochiral substrate and kinetic resolution of a racemic mixture.

In an asymmetric synthesis approach, a prochiral precursor could be converted to the desired (R)-enantiomer using an engineered enzyme. For example, a reductive aminase (RedAm) could catalyze the direct amination of an α-keto acid precursor with dimethylamine, with the enzyme's active site dictating the stereochemistry of the newly formed chiral center. nih.govresearchgate.net Amine dehydrogenases (AmDHs) are another class of enzymes that can perform efficient reductive amination of carbonyl compounds with high stereoselectivity. rsc.org

Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched. A lipase (B570770) or an acylase could be employed to selectively hydrolyze an ester or amide derivative of one enantiomer of 4-carbamoyl-2-(dimethylamino)butanoic acid, allowing for the separation of the desired (R)-enantiomer.

Table 2: Potential Biocatalytic Strategies

Strategy Enzyme Class (Example) Reaction
Asymmetric Synthesis Reductive Aminase (RedAm) α-Keto-γ-carbamoylbutanoic acid + Dimethylamine → this compound

Chiral Auxiliary-Mediated Syntheses for High Enantiopurity

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in organic synthesis. osi.lv A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed.

For the synthesis of this compound, a common strategy would involve the alkylation of a chiral glycine enolate equivalent. For instance, a chiral auxiliary, such as a derivative of pseudoephedrine or an oxazolidinone, can be attached to a glycine moiety. Deprotonation followed by reaction with a suitable electrophile (e.g., a protected 3-halopropionamide) would proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. Subsequent removal of the auxiliary would yield the desired N,N-dimethylated amino acid derivative with high enantiomeric purity. The diastereoselective reduction of N-tert-butanesulfinylketimines is another powerful method for accessing chiral amines. osi.lv

Table 3: Chiral Auxiliary-Mediated Synthesis Example

Step Reagents and Conditions Intermediate/Product
1. Auxiliary Attachment Glycine methyl ester + Chiral Auxiliary (e.g., (1R,2S)-Ephedrine) Chiral Glycine Adduct
2. Enolate Formation & Alkylation LDA, THF, -78 °C; then Br-(CH₂)₂-CONH₂ Diastereomerically enriched product
3. Auxiliary Removal H₂, Pd/C (R)-4-carbamoyl-2-(amino)butanoic acid methyl ester
4. N,N-Dimethylation HCHO, HCOOH (Eschweiler-Clarke reaction) This compound methyl ester

Classical and Modern Organic Synthesis Protocols

Beyond the initial asymmetric synthesis, further modifications and incorporations of this compound into larger molecules, such as peptides, require robust and efficient synthetic protocols.

Amino Acid Condensation Reactions in Peptide Synthesis

The incorporation of non-standard amino acids like this compound into peptide chains is a key aspect of modern peptide chemistry. Standard solid-phase peptide synthesis (SPPS) or solution-phase coupling methods can be employed. The choice of coupling reagent is critical to ensure efficient amide bond formation and to minimize racemization.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and racemization. peptide.comuni-kiel.de Uronium-based reagents like HBTU and HATU are also highly effective. bachem.com The presence of the N,N-dimethyl group can introduce steric hindrance, potentially requiring longer coupling times or more potent activating agents. The use of 4-dimethylaminopyridine (DMAP) can enhance the rate of coupling reactions, particularly for sterically hindered amino acids. nih.gov

Table 4: Common Coupling Reagents for Peptide Synthesis

Reagent Class Example Key Features
Carbodiimides DIC/HOBt Widely used, cost-effective, minimizes racemization with additive. peptide.com
Uronium Salts HBTU, HATU High coupling efficiency, fast reaction times. bachem.com

Regioselective Functionalization of the Butanoic Acid Scaffold

The butanoic acid backbone of this compound offers opportunities for regioselective functionalization to create novel derivatives. The primary amide of the side chain and the carboxylic acid are the most reactive sites for modification.

Selective protection of the α-amino and carboxylic acid groups would allow for regioselective reactions on the side-chain amide. For instance, the amide nitrogen could potentially be alkylated or acylated under specific conditions. Conversely, activation of the carboxylic acid, for example, as an acid chloride or an active ester, would allow for selective amide or ester formation at this position while the side-chain amide remains intact. A general method for the synthesis of Nγ-alkyl and Nγ,Nγ-dialkyl derivatives of L-glutamine starting from L-glutamic acid has been described, which could potentially be adapted. researchgate.net Furthermore, palladium-catalyzed carbonylation of orthopalladated phenylglycine derivatives has been used to create conformationally restricted glutamine derivatives, showcasing advanced C-H functionalization strategies that could inspire novel modifications of the butanoic acid scaffold. nih.gov

Diversification via Carbamoyl (B1232498) and Dimethylamino Group Modifications for Analog Generation

The generation of analogs of this compound can be achieved by strategic modifications of its carbamoyl and dimethylamino functionalities. These modifications allow for the systematic exploration of the structure-activity relationship (SAR) of the molecule.

Carbamoyl Group Modification:

A plausible and effective strategy for modifying the primary carbamoyl group (-CONH2) involves the synthesis of N-substituted derivatives. This can be achieved by reacting a suitable precursor, such as (R)-2-(dimethylamino)glutaric anhydride (B1165640), with a diverse range of primary or secondary amines. This reaction, typically carried out in an aprotic solvent like toluene, leads to the ring-opening of the anhydride and the formation of the corresponding N-substituted carbamoylbutanoic acid. This methodology offers a straightforward route to a library of analogs with varied steric and electronic properties at the C-4 position.

Table 1: Representative Amines for Carbamoyl Group Diversification

Amine ClassExample ReactantResulting N-SubstituentPotential Property Modulation
Aliphatic Amines Methylamine, Cyclohexylamine-NHCH₃, -NHC₆H₁₁Alteration of lipophilicity and steric bulk
Aromatic Amines Aniline, 4-Fluoroaniline-NHPh, -NHC₆H₄FIntroduction of aromatic interactions, electronic effects
Heterocyclic Amines Piperidine, Morpholine-NC₅H₁₀, -NC₄H₈OModification of solubility and hydrogen bonding capacity

Dimethylamino Group Modification:

The tertiary dimethylamino group at the C-2 position offers several avenues for chemical diversification.

Quaternization: Treatment of the dimethylamino group with alkyl halides (e.g., methyl iodide) would yield the corresponding quaternary ammonium salt. This modification introduces a permanent positive charge, which can significantly alter the compound's solubility, membrane permeability, and electrostatic interactions with biological targets.

Demethylation and Re-alkylation: Selective demethylation to the corresponding secondary or primary amine, followed by re-alkylation with different alkyl groups, provides a route to a wide range of N-substituted analogs. This allows for fine-tuning of the steric and electronic environment around the chiral center.

Oxidation: Oxidation of the tertiary amine to the corresponding N-oxide introduces a polar functional group that can alter the compound's pharmacokinetic profile and potential for hydrogen bonding.

Preparation of this compound Conjugates and Peptidomimetics

The carboxylic acid handle of this compound is a key functional group for its conjugation to other molecules, including peptides, to create novel conjugates and peptidomimetics.

Standard peptide coupling methodologies can be employed to form an amide bond between the carboxylic acid of the title compound and the N-terminus of a peptide or an amino acid. Common coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) can effectively activate the carboxylic acid for reaction with an amine.

For instance, the conjugation to a peptide sequence like Gly-Arg-Gly-Asp-Ser (GRGDS) could be achieved by reacting the peptide with the activated this compound. Such peptidomimetics, where a non-peptidic scaffold is integrated with a peptide sequence, are valuable for improving stability against enzymatic degradation and for exploring novel receptor binding modes.

Design and Synthesis of Novel this compound Derivatives for Research Probes

To investigate the biological interactions and mechanism of action of this compound, derivatives functionalized as research probes are invaluable. These probes typically contain a reporter group, such as a fluorescent dye or a biotin tag.

Synthesis of a Biotinylated Probe:

A biotinylated derivative can be synthesized by coupling biotin to the carboxylic acid of this compound. To facilitate this, a biotin derivative with a linker containing a terminal amino group (e.g., biotin-PEG-amine) is often used. The coupling reaction would again utilize standard amide bond formation conditions, such as EDC/NHS chemistry. The resulting biotinylated probe can then be used in pull-down assays to identify binding partners from cell lysates.

Synthesis of a Fluorescent Probe:

Similarly, a fluorescent probe can be created by attaching a fluorescent dye that has a reactive amine group (e.g., a fluorescein or rhodamine derivative) to the carboxylic acid of the title compound. The choice of fluorophore would depend on the specific requirements of the intended biological assay, such as the desired excitation and emission wavelengths. These fluorescently labeled derivatives are instrumental in cellular imaging studies to visualize the localization of the compound.

Table 2: Components for the Synthesis of Research Probes

Probe TypeReporter Group (Example)Linker (Optional)Coupling ChemistryApplication
Biotinylated BiotinPolyethylene glycol (PEG)EDC/NHSAffinity purification, pull-down assays
Fluorescent Fluorescein, RhodamineAlkyl chainEDC/NHSFluorescence microscopy, flow cytometry

Stereochemical Investigations of 2r 4 Carbamoyl 2 Dimethylamino Butanoic Acid

Absolute Configuration Assignment Methodologies

The absolute configuration of a chiral center, designated as (R) or (S), is determined experimentally. For a novel or synthesized chiral compound like (2R)-4-carbamoyl-2-(dimethylamino)butanoic acid, several techniques are standardly employed, although specific application to this compound is not detailed in available research.

One of the most definitive methods is single-crystal X-ray crystallography . This technique allows for the direct visualization of the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a suitable crystal, the precise spatial coordinates of each atom can be determined, unequivocally establishing the absolute stereochemistry. Often, this is performed on a derivative of the molecule that crystallizes well.

Another common approach involves chiral chromatography , where the enantiomer is separated on a chiral stationary phase and its retention time is compared to that of a known standard. Spectroscopic methods such as circular dichroism (CD) and optical rotatory dispersion (ORD) can also be utilized. These techniques measure the differential absorption or rotation of plane-polarized light by a chiral molecule, providing a characteristic spectrum that can be correlated to a specific absolute configuration, often through comparison with structurally similar compounds of known stereochemistry or with theoretical calculations.

Enantioenrichment and Purity Assessment in Research Syntheses

In the synthesis of a single enantiomer like this compound, assessing the enantioenrichment and enantiomeric purity is crucial. This is typically quantified as enantiomeric excess (ee), which measures the degree to which one enantiomer is present in greater quantity than the other.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for determining enantiomeric purity. nih.gov A racemic or enantioenriched mixture is passed through a column containing a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP leads to their separation, allowing for the quantification of each based on the area of their respective peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents is another powerful technique. mdpi.com A chiral agent is added to the sample, which forms diastereomeric complexes with the enantiomers. These diastereomers have distinct NMR spectra, allowing for the integration of signals corresponding to each enantiomer and the calculation of the enantiomeric ratio.

Conformational Analysis of this compound and its Derivatives

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule such as this compound, understanding its preferred conformations is important as it can influence its biological activity and physical properties.

NMR spectroscopy , particularly two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is a key tool for conformational analysis in solution. nih.gov NOESY detects spatial proximities between protons, providing distance constraints that can be used to build a model of the molecule's three-dimensional structure. Coupling constants derived from ¹H NMR spectra also provide information about dihedral angles.

Computational modeling , including molecular mechanics and quantum chemical calculations, complements experimental techniques. nih.gov These methods can be used to calculate the energies of different possible conformations, identifying the most stable (lowest energy) conformers. The results of these calculations can be compared with experimental data from NMR or X-ray crystallography to provide a comprehensive understanding of the molecule's conformational landscape. mdpi.com

Biochemical and Molecular Investigations of 2r 4 Carbamoyl 2 Dimethylamino Butanoic Acid

Exploration of Metabolic Pathways Involving Butanoic Acid Derivatives and Non-Canonical Amino Acids

Detailed metabolic pathways for (2R)-4-carbamoyl-2-(dimethylamino)butanoic acid have not been specifically elucidated in publicly available research. However, the metabolism of structurally related compounds, such as butanoic acid derivatives and non-canonical amino acids, can offer potential insights.

Butanoic acid derivatives can enter various metabolic routes. For instance, butanoic acid itself is a short-chain fatty acid that can be activated to butyryl-CoA and subsequently undergo β-oxidation to produce acetyl-CoA, which enters the citric acid cycle for energy production. biointerfaceresearch.com The presence of the carbamoyl (B1232498) group at the 4-position and a dimethylamino group at the 2-position of the butanoic acid backbone of the target compound suggests a more complex metabolic fate. The carbamoyl group might be subject to hydrolysis by amidases, yielding a carboxylate and ammonia.

As a non-canonical amino acid, this compound is not one of the 20 standard proteinogenic amino acids. mdpi.comnih.gov The dimethylamino group makes it a tertiary amine. N-methylation of amino acids is a known biological process, often catalyzed by N-methyltransferases using S-adenosyl methionine (SAM) as a methyl donor. mdpi.com The metabolic breakdown of such N,N-dimethylated amino acids could potentially involve demethylation reactions. General amino acid metabolism involves processes like transamination and deamination to separate the amino group from the carbon skeleton. davuniversity.orgyoutube.comnih.gov The resulting carbon skeleton can then be funneled into central metabolic pathways. nih.gov However, the specific enzymes and pathways that would act on this compound are currently unknown.

In Vitro Studies of Molecular Interactions with Biomolecules

Ligand-Receptor Binding Studies (e.g., Gastrin-releasing peptide receptor interactions of related compounds)

There is no direct evidence from the available search results to suggest that this compound interacts with the gastrin-releasing peptide (GRP) receptor. The GRP receptor typically binds peptide ligands, such as bombesin (B8815690) and its analogues. nih.govmdpi.comnih.govfda.govmdpi.com While modified amino acids can be components of these peptide ligands, there is no indication that a small molecule like this compound alone would act as a ligand for this receptor. Research on GRP receptor ligands has focused on developing peptide-based radiopharmaceuticals for cancer imaging and therapy. mdpi.comnih.gov

Enzyme Substrate or Inhibitor Profiling in Cell-Free Systems

No specific enzyme substrate or inhibitor profiling data for this compound in cell-free systems has been found. The carbamate (B1207046) moiety present in some molecules has been associated with enzyme inhibition, for example, in the case of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL) inhibitors. nih.gov Additionally, N,N-dimethylated compounds like N,N-dimethyltryptamine (DMT) have been shown to act as inhibitors of enzymes such as indolethylamine-N-methyltransferase (INMT). acs.orgnih.gov It is plausible that this compound could be screened for activity against a panel of enzymes, including hydrolases, methyltransferases, and aminotransferases, to determine if it acts as a substrate or inhibitor. However, such studies have not been reported.

Nucleic Acid Interactions and Biophysical Characterization in Research Models

There is no available research describing the interaction of this compound with nucleic acids. The interaction of small molecules with DNA or RNA is influenced by factors such as charge, size, and the potential for hydrogen bonding or intercalation. mdpi.comoup.comnih.govnih.govias.ac.in While amino acids and their derivatives can interact with nucleic acids, the specific binding properties of this compound have not been investigated. Biophysical characterization would be necessary to determine if any interaction occurs and to define its nature.

Cellular Uptake Mechanisms and Intracellular Fate in Research Models (e.g., transporter interactions)

The mechanisms of cellular uptake and the intracellular fate of this compound have not been characterized. As an amino acid derivative, it is possible that its transport across the cell membrane is mediated by amino acid transporters. The presence of the N,N-dimethyl group could influence its recognition by these transporters. Studies on other unnatural amino acids have shown that modifications can affect their transport and cellular uptake. nih.gov The intracellular fate of the compound following uptake is also unknown. It could potentially be metabolized, incorporated into other molecules, or exert a biological effect.

Elucidation of Molecular Mechanisms of Action in Model Biological Systems

The molecular mechanism of action for this compound in any model biological system has not been reported. To elucidate its mechanism, a range of studies would be required, including identifying its molecular targets and characterizing the downstream cellular responses. Without any data on its biological activity or molecular interactions, its mechanism of action remains speculative.

Advanced Analytical and Spectroscopic Characterization of 2r 4 Carbamoyl 2 Dimethylamino Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Enantiodiscrimination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer primary insights into the molecular structure. For (2R)-4-carbamoyl-2-(dimethylamino)butanoic acid, the ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The two methyl groups on the nitrogen atom would likely appear as a singlet, while the protons on the butanoic acid backbone would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a significantly downfield chemical shift. libretexts.org

The ¹³C NMR spectrum provides information on the carbon framework, with characteristic chemical shifts for the carbonyl carbons of the carboxylic acid and amide groups, the carbon atom bearing the dimethylamino group, the methylene (B1212753) carbons, and the N-methyl carbons. libretexts.orgmdpi.com

Two-dimensional (2D) NMR experiments are employed to establish the connectivity between atoms. Correlation Spectroscopy (COSY) reveals proton-proton couplings, allowing for the mapping of adjacent protons along the carbon chain. mdpi.com For instance, a COSY spectrum would show a cross-peak between the proton at the C2 position and the protons of the adjacent methylene group (C3). Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy identifies longer-range (2-3 bond) couplings between protons and carbons, which is crucial for confirming the assignment of quaternary carbons and piecing together the molecular fragments. mdpi.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for similar functional groups.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 12.0 (broad s)170 - 180
C2-H3.0 - 3.5 (m)60 - 70
C3-H₂1.8 - 2.2 (m)25 - 35
C4-H₂2.2 - 2.6 (m)30 - 40
Carbamoyl (B1232498) (-CONH₂)6.5 - 7.5 (two broad s)175 - 185
N-Methyl (-N(CH₃)₂)2.5 - 3.0 (s)40 - 50

s = singlet, m = multiplet

Determining the enantiomeric purity of a chiral molecule is critical. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs), provides a powerful method for this analysis without requiring covalent derivatization. nih.govunipi.it CSAs are chiral molecules that form non-covalent diastereomeric complexes with the enantiomers of the analyte. acs.org These transient diastereomeric complexes have slightly different magnetic environments, which can lead to the resolution of signals for the R- and S-enantiomers in the NMR spectrum. mdpi.com

The process involves acquiring an NMR spectrum of the analyte, followed by another spectrum after the addition of a CSA. The appearance of separate signals for the two enantiomers allows for the direct determination of their relative concentrations by integrating the corresponding peaks. nih.gov The difference in the chemical shifts of the corresponding nuclei of the two enantiomers (ΔΔδ) is a measure of the enantiodiscrimination efficiency. acs.org This technique is instrumental in verifying the enantiomeric excess of this compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass with very high accuracy (typically to four or five decimal places). acs.org For this compound (molecular formula C₇H₁₄N₂O₃), HRMS can confirm the molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass. This is a definitive method for molecular formula confirmation.

Table 2: Predicted m/z Adducts for this compound in HRMS uni.lu

Adduct IonFormulaCalculated Monoisotopic Mass (Da)
[M+H]⁺[C₇H₁₅N₂O₃]⁺175.1077
[M+Na]⁺[C₇H₁₄N₂O₃Na]⁺197.0897
[M-H]⁻[C₇H₁₃N₂O₃]⁻173.0932

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. nih.govresearchgate.net In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" that can be used to confirm the molecule's structure.

For N,N-dimethyl amino acids, a characteristic fragmentation pathway involves the neutral loss of water (H₂O) and carbon monoxide (CO) from the protonated molecule to form a stable immonium ion. nih.gov This fragmentation is a key diagnostic feature. Other fragmentations can occur along the alkyl chain, providing further structural information. nih.govunito.it

Table 3: Predicted Key Fragment Ions in MS/MS of Protonated this compound

Precursor Ion (m/z)Neutral LossFragment Ion (m/z)Proposed Fragment Structure
175.11H₂O + CO (46.01 Da)129.10Immonium ion [C₆H₁₃N₂O]⁺
175.11H₂N-C=O (43.02 Da)132.09Loss of carbamoyl radical
175.11COOH (45.00 Da)130.11Loss of carboxylic acid radical

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. researchgate.net This technique provides precise data on bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular connectivity and conformation. mdpi.com

Crucially for a chiral molecule, X-ray crystallography can determine the absolute stereochemistry, confirming the (R) configuration at the chiral center (C2) without ambiguity. The analysis also reveals how molecules pack in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonds involving the carboxylic acid and carbamoyl groups, which dictate the supramolecular architecture. mdpi.comnih.gov While obtaining suitable single crystals can be a challenge, a successful crystallographic analysis provides the ultimate proof of structure.

Analysis of Molecular Packing and Supramolecular Interactions

It is anticipated that the carboxylic acid groups would form strong intermolecular hydrogen bonds, potentially leading to the formation of dimeric structures. mdpi.com This is a common motif in carboxylic acids, significantly influencing their physical properties. Furthermore, the carbamoyl (amide) group is a potent hydrogen bond donor and acceptor. The N-H protons of the amide can form hydrogen bonds with the carbonyl oxygen of a neighboring molecule's amide or carboxylic acid group. mdpi.comresearchgate.net The amide carbonyl oxygen can, in turn, accept hydrogen bonds.

Table 1: Potential Supramolecular Interactions in this compound

Interacting GroupsType of Interaction
Carboxylic Acid - Carboxylic AcidHydrogen Bonding (Dimerization)
Amide (N-H) - Carboxylic Acid (C=O)Hydrogen Bonding
Amide (N-H) - Amide (C=O)Hydrogen Bonding
Carboxylic Acid (O-H) - Dimethylamino (N)Hydrogen Bonding
Amide (N-H) - Dimethylamino (N)Hydrogen Bonding

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule. For this compound, the spectra would be characterized by absorption bands corresponding to its carboxylic acid, amide, and dimethylamino moieties.

The carboxylic acid group would exhibit a very broad O-H stretching vibration, typically in the range of 3300-2500 cm⁻¹, due to strong hydrogen bonding. The C=O stretching vibration of the carboxylic acid is expected to appear as a strong band around 1700-1725 cm⁻¹. mdpi.com

The primary amide group would show characteristic N-H stretching vibrations, often as a doublet, in the region of 3400-3100 cm⁻¹. The amide I band (primarily C=O stretch) would be a strong absorption around 1650 cm⁻¹, while the amide II band (N-H bending and C-N stretching) would be found near 1640-1600 cm⁻¹. mdpi.com

The dimethylamino group would have C-N stretching vibrations, which are typically weaker and can be found in the fingerprint region of the spectrum. The presence of C-H stretching and bending vibrations from the aliphatic chain and the methyl groups would also contribute to the complexity of the spectrum.

Raman spectroscopy would complement the IR data, with the C=O stretching vibrations also being prominent. The non-polar C-C and C-H bonds of the butanoic acid backbone would likely show strong Raman signals.

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch3300-2500 (broad)
C=O stretch1725-1700
AmideN-H stretch3400-3100
C=O stretch (Amide I)~1650
N-H bend (Amide II)1640-1600
DimethylaminoC-N stretchFingerprint Region
Alkyl ChainC-H stretch2960-2850

Chromatographic Methods for Purification and Analytical Separation in Research

Chromatographic techniques are essential for the purification and analytical separation of this compound in a research setting. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant methods.

High-Performance Liquid Chromatography (HPLC):

Due to its polar and non-volatile nature, reversed-phase HPLC (RP-HPLC) would be the most suitable method for the analysis of this compound. A C18 or C8 stationary phase would likely be used. The mobile phase would typically consist of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase would be a critical parameter to control the ionization state of the carboxylic acid and the tertiary amine, thereby influencing retention time and peak shape. Detection could be achieved using a UV detector, as the amide and carboxylic acid carbonyls exhibit some UV absorbance, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). chromatographyonline.com

Gas Chromatography (GC):

Direct analysis of this compound by GC is challenging due to its low volatility and thermal lability. The presence of the carboxylic acid and amide groups would lead to poor peak shape and potential decomposition in the hot injector and column. Therefore, derivatization is necessary to increase its volatility. A common approach would be esterification of the carboxylic acid group (e.g., to its methyl or ethyl ester) and potentially silylation of the amide N-H. Following derivatization, the compound could be analyzed on a mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). mdpi.com

Table 3: Summary of Chromatographic Methods for this compound

TechniqueStationary Phase (Example)Mobile Phase/Carrier Gas (Example)DetectionKey Considerations
HPLCC18Acetonitrile/Water with bufferUV, ELSD, MSMobile phase pH is critical.
GC5% Phenyl-polysiloxaneHeliumFID, MSDerivatization is required.

Computational Chemistry and Molecular Modeling of 2r 4 Carbamoyl 2 Dimethylamino Butanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

A thorough search for quantum chemical calculations, including Density Functional Theory (DFT) studies, on (2R)-4-carbamoyl-2-(dimethylamino)butanoic acid yielded no specific results. DFT is a computational method used to investigate the electronic structure of many-body systems, which can provide insights into a molecule's geometry, electronic properties, and reactivity. imperial.ac.ukmdpi.com While general principles of DFT are well-established for organic molecules, dedicated studies predicting the electronic structure and reactivity of this specific compound are not present in the reviewed literature. dtu.dkresearchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Interaction Dynamics

No molecular dynamics (MD) simulation studies specifically investigating this compound were identified. MD simulations are a powerful computational method for analyzing the physical movements of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions over time. nih.govnih.gov Such simulations would be valuable for understanding the flexibility of the molecule and how it interacts with its environment, but this research has not been published for this compound.

Molecular Docking Studies for Protein-Ligand Interaction Prediction

A search for molecular docking studies involving this compound did not return any specific research. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govfrontiersin.orgnih.gov This method is frequently used in drug discovery to predict how a small molecule, such as the one , might bind to a protein target. mdpi.com However, no such predictive studies for this compound are available in the public domain.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Function Relationship Studies

No Quantitative Structure-Activity Relationship (QSAR) models specifically developed for or including this compound were found. QSAR models are regression or classification models used in the chemical and biological sciences to predict the activity of chemical structures. The absence of such studies indicates a lack of sufficient biological activity data for a series of structurally related compounds, which is a prerequisite for building a reliable QSAR model.

Virtual Screening Approaches for Discovery of New Research Applications

There is no evidence of this compound being identified as a hit or being part of a library in virtual screening campaigns reported in the scientific literature. Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. schrodinger.comnih.govchem-space.com The lack of findings suggests that this compound has not been a focus of such discovery efforts to date.

Applications of 2r 4 Carbamoyl 2 Dimethylamino Butanoic Acid As a Chemical Probe and Building Block in Research

Role as a Precursor in Complex Organic Synthesis (e.g., for retroviral protease inhibitors)

Retroviral protease inhibitors are a critical class of drugs used in the treatment of HIV/AIDS. The synthesis of these complex molecules often relies on chiral building blocks that can be incorporated into the final drug structure to ensure proper stereochemistry, which is crucial for their biological activity. These inhibitors are frequently peptidomimetics, designed to mimic the natural substrates of the HIV protease enzyme.

Structural Feature Potential Role in Synthesis
(2R)-stereocenterControl of stereochemistry in the final inhibitor
Dimethylamino groupKey binding interaction with the protease
Carboxylic acidSite for peptide coupling and chain elongation
Carbamoyl (B1232498) groupCan be involved in hydrogen bonding or serve as a stable bioisostere

Utilization in Peptide and Peptidomimetic Chemistry as a Non-Canonical Amino Acid

Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 proteinogenic amino acids. Their incorporation into peptides is a powerful strategy in medicinal chemistry to enhance proteolytic stability, modulate conformation, and improve biological activity. The inclusion of ncAAs can introduce novel side chains and backbone constraints, leading to peptidomimetics with improved pharmacological properties.

(2R)-4-carbamoyl-2-(dimethylamino)butanoic acid can be considered a non-canonical amino acid derivative. Its integration into a peptide sequence would introduce a unique side chain containing a carbamoyl group and a dimethylated alpha-amino group. The N,N-dimethylation of the alpha-amino group is a known strategy to block peptide bond cleavage by proteases, thereby increasing the in vivo half-life of the resulting peptide. Furthermore, the stereochemistry at the alpha-carbon and the nature of the side chain can influence the local secondary structure of the peptide, potentially forcing it into a specific conformation required for receptor binding.

Modification Effect on Peptide Properties
N,N-dimethylationIncreased resistance to enzymatic degradation
Carbamoyl side chainPotential for new hydrogen bonding interactions
(2R)-stereochemistryInduces specific local conformations

Development of Bioconjugates for Biological Probes

Bioconjugation is the chemical strategy of linking a molecule of interest, such as a small molecule, to a biomolecule, like a protein or a nucleic acid. The resulting bioconjugate can be used as a biological probe to study biological processes. A related compound, 4-(dimethylamino)butyric acid (DMBA), has been successfully used as a label for the electrochemiluminescence (ECL) detection of biological substances. In this application, the dimethylamino group is key to the ECL signal generation.

Given the structural similarity, this compound could potentially be developed into a bioconjugate for use as a biological probe. The carboxylic acid functionality provides a straightforward attachment point for conjugation to biomolecules through amide bond formation. The dimethylamino group could serve as a reporter element, for instance, in ECL-based assays or as a handle for further chemical modification. The carbamoyl group might influence the solubility and pharmacokinetic properties of the resulting probe.

Functional Group Role in Bioconjugation/Probing
Carboxylic acidCovalent attachment to biomolecules
Dimethylamino groupPotential reporter group for detection methods
Carbamoyl groupModulation of physicochemical properties

Fragment-Based Drug Discovery Research (as a scaffold component, not as a direct drug candidate)

Fragment-based drug discovery (FBDD) is a modern approach to drug development that starts with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. These initial hits are then optimized and grown into more potent lead compounds. A key concept in FBDD is the use of molecular scaffolds, which provide a core structure upon which further chemical modifications can be made.

This compound possesses the characteristics of a valuable fragment or scaffold component for FBDD. Its relatively low molecular weight and multiple functional groups offer several vectors for chemical elaboration. The defined stereochemistry of the molecule can provide crucial information about the three-dimensional binding requirements of the target. Researchers could use this compound as a starting point and systematically modify the carboxylic acid, dimethylamino, and carbamoyl groups to explore the chemical space around the fragment's binding site on a target protein.

Future Research Directions and Challenges for 2r 4 Carbamoyl 2 Dimethylamino Butanoic Acid Research

Development of Novel Stereoselective Synthetic Pathways for Enhanced Efficiency

A primary challenge in the study of (2R)-4-carbamoyl-2-(dimethylamino)butanoic acid lies in its efficient and stereoselective synthesis. The presence of a chiral center at the α-carbon demands synthetic routes that can precisely control stereochemistry, as the biological activity of enantiomers can differ significantly. Future research will need to focus on developing novel catalytic enantioselective methods to produce the desired (2R)-enantiomer in high yield and purity.

Current asymmetric synthesis strategies for chiral α-amino acids often rely on chiral auxiliaries, chiral catalysts, or enzymatic resolutions. While effective, these methods can be costly and may involve multiple steps, limiting large-scale production. Therefore, a significant research thrust will be the design of more economical and straightforward catalytic processes. This could involve the exploration of novel transition metal catalysts or organocatalysts that can facilitate the stereocontrolled introduction of the dimethylamino group. nature.com

Furthermore, the development of synthetic routes starting from abundant and readily available carboxylic acid feedstocks would be highly advantageous. nature.com A key challenge will be to achieve high levels of regio- and stereocontrol in intramolecular C(sp³)-H amination reactions, which could provide a direct and efficient pathway to this class of compounds.

Table 1: Comparison of Potential Stereoselective Synthetic Strategies

Synthetic StrategyAdvantagesChallenges
Chiral Auxiliaries Well-established, predictable stereocontrol.Stoichiometric use of expensive auxiliaries, additional protection/deprotection steps.
Enantioselective Catalysis High efficiency, potential for large-scale synthesis. nature.comCatalyst design and optimization, substrate scope limitations.
Enzymatic Resolution High enantioselectivity, mild reaction conditions.Limited to specific substrates, potential for low yields of the desired enantiomer.
Direct Asymmetric C-H Functionalization Atom-economical, simplifies synthetic routes.Achieving high regio- and stereoselectivity, catalyst development.

Elucidation of Undiscovered Biochemical Roles and Metabolic Fates

The biological significance of this compound remains an uncharted territory. A crucial area of future research will be to investigate its potential biochemical roles and to understand its metabolic fate within biological systems. The presence of the N,N-dimethylamino group is of particular interest, as methylation can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.

Initial studies will likely involve screening for biological activity in various assays to identify potential therapeutic applications. Given its amino acid structure, it may interact with enzymes, receptors, or transport systems that recognize endogenous amino acids. The carbamoyl (B1232498) group could also participate in hydrogen bonding interactions with biological targets.

Understanding the metabolism of this compound is paramount for any potential therapeutic development. Research will need to identify the enzymes responsible for its biotransformation and to characterize the resulting metabolites. This knowledge is essential for assessing its potential toxicity and for optimizing its in vivo stability and efficacy. A significant challenge will be the synthesis of isotopically labeled standards to trace the molecule's path through complex metabolic networks.

Advancement of Analytical Techniques for Trace Analysis in Complex Biological Matrices

To investigate the biochemical roles and metabolic fate of this compound, the development of highly sensitive and selective analytical methods is indispensable. Detecting and quantifying trace amounts of this compound and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates presents a considerable analytical challenge. fao.orgnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is expected to be the primary analytical tool due to its high sensitivity and specificity. sciex.comsciex.com Future research should focus on optimizing LC-MS/MS methods for this specific compound. This includes the development of efficient sample preparation techniques to remove interfering substances from the biological matrix and to concentrate the analyte. Furthermore, the selection of appropriate chromatographic conditions, such as the choice of a suitable chiral stationary phase, will be critical for separating the (2R)-enantiomer from any potential (2S)-enantiomer and other closely related compounds. researchgate.net

A key challenge will be to achieve low limits of detection and quantification, enabling the analysis of endogenous levels of the compound if it is found to be naturally occurring, or to monitor its concentration at pharmacologically relevant doses. The use of stable isotope-labeled internal standards will be essential for accurate quantification and for compensating for matrix effects. nih.gov

Table 2: Key Considerations for Analytical Method Development

Analytical AspectTechnique/ApproachImportance
Sample Preparation Solid-phase extraction (SPE), liquid-liquid extraction (LLE)Removal of interfering matrix components, analyte enrichment.
Chromatographic Separation Chiral HPLC, UPLCEnantioselective separation, resolution from isomers and metabolites. researchgate.net
Detection and Quantification Tandem Mass Spectrometry (MS/MS)High sensitivity and selectivity for trace analysis. sciex.comsciex.com
Method Validation Assessment of linearity, accuracy, precision, and stabilityEnsuring the reliability and reproducibility of the analytical data.

Integration of Machine Learning and Artificial Intelligence in Predicting Properties and Interactions for Research Applications

The integration of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to accelerate the research and development of this compound. These computational tools can be leveraged to predict its physicochemical properties, biological activities, and potential interactions with biological targets, thereby guiding experimental efforts and reducing the reliance on time-consuming and costly laboratory work. acellera.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R)-4-carbamoyl-2-(dimethylamino)butanoic acid, and how do reaction conditions influence stereochemical purity?

  • Methodological Answer : The synthesis of chiral amino acid derivatives like this compound typically involves coupling dimethylamine with a carbamoyl-substituted butanoic acid backbone under acidic conditions. For stereochemical control, enantioselective methods such as asymmetric catalysis or chiral auxiliaries are critical. For example, the reaction of dimethylamine with a protected (2R)-configured precursor (e.g., a chiral oxazolidinone intermediate) can preserve stereochemistry . Acidic conditions (HCl) facilitate salt formation, stabilizing the product . Characterization via chiral HPLC or polarimetry is essential to confirm enantiomeric excess (>98% purity is often required for pharmacological studies).

Q. How can X-ray crystallography be utilized to resolve the absolute configuration of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining absolute configuration. Use SHELXL for refinement :

Grow high-quality crystals via vapor diffusion or slow evaporation.

Collect diffraction data (Mo/Kα radiation, resolution ≤1.0 Å).

Solve the structure using direct methods (SHELXT) and refine with SHELXL, prioritizing anisotropic displacement parameters.

Validate the Flack parameter to confirm the (2R) configuration .
Software suites like WinGX can assist in data processing and visualization .

Advanced Research Questions

Q. What analytical strategies address discrepancies in NMR data for this compound, particularly in distinguishing carbamoyl vs. amide protons?

  • Methodological Answer :

  • 1H/13C NMR : Carbamoyl protons (NH2) appear as broad singlets (~6.5–7.5 ppm), while dimethylamino protons are sharp singlets (~2.2–2.5 ppm). Use deuterated DMSO or D2O to suppress exchange broadening.
  • HSQC/HMBC : Correlate NH2 protons to the carbonyl carbon (δ ~170 ppm) to confirm carbamoyl assignment .
  • Contradiction Resolution : If signals overlap, employ variable-temperature NMR or COSY to resolve coupling patterns. For ambiguous cases, synthesize a methylated derivative to quench NH2 signals and validate assignments .

Q. How do computational methods (e.g., DFT) complement experimental data in predicting the reactivity of the carbamoyl and dimethylamino groups?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level to compute electrostatic potential surfaces (EPS). The carbamoyl group exhibits nucleophilic character (negative EPS), while the dimethylamino group is weakly basic (positive EPS) .
  • Reactivity Predictions : Simulate reaction pathways (e.g., nucleophilic acyl substitution at the carbamoyl group) using Gaussian or ORCA. Compare activation energies with experimental kinetics (e.g., Arrhenius plots) to validate models.

Q. What are the challenges in interpreting mass spectrometry (MS) data for this compound, especially in distinguishing isobaric fragments?

  • Methodological Answer :

  • HRMS (ESI+) : The molecular ion [M+H]+ for C7H15N2O3+ is expected at m/z 175.1083. Isobaric interference may arise from dehydration products ([M+H–H2O]+ at m/z 157.0977).
  • MS/MS : Use collision-induced dissociation (CID) to fragment the precursor ion. The carbamoyl group typically loses NH2CO (44 Da), while the dimethylamino group remains stable. Compare with synthetic standards to confirm fragmentation pathways .

Experimental Design & Data Contradiction Analysis

Q. How to design a stability study for this compound under physiological conditions, and resolve pH-dependent degradation discrepancies?

  • Methodological Answer :

  • Stability Protocol : Incubate the compound in buffers (pH 2.0–7.4, 37°C). Monitor degradation via HPLC-UV at 210 nm.
  • Degradation Products : At acidic pH (≤3), expect hydrolysis of the carbamoyl group to form (2R)-2-(dimethylamino)glutamic acid. At neutral pH, oxidative deamination may occur .
  • Contradiction Resolution : If degradation rates conflict with Arrhenius predictions, use LC-MS to identify unexpected intermediates (e.g., cyclized byproducts) .

Q. What crystallographic refinement strategies mitigate twinning or disorder in crystals of this compound?

  • Methodological Answer :

  • Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains. Check for pseudo-merohedral twinning via Rint values (>0.3 suggests twinning) .
  • Disorder : Apply PART/SUMP restraints for overlapping dimethylamino groups. Use SQUEEZE in PLATON to model solvent-accessible voids .

Applications in Academic Research

Q. How can this compound serve as a precursor for enzyme inhibitors targeting amino acid metabolism?

  • Methodological Answer : The carbamoyl group mimics transition states in enzymatic reactions (e.g., glutamine amidotransferases). Design inhibitors by substituting the dimethylamino group with bioisosteres (e.g., pyrrolidine) to enhance binding. Validate via enzyme kinetics (Km/Vmax shifts) and X-ray co-crystallography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.